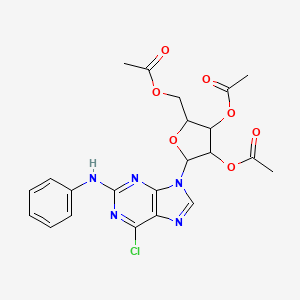
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nicotinonitrile is a synthetic organic compound characterized by the presence of a bromine atom, a difluoropyrrolidine group, and a nicotinonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nicotinonitrile typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-chloronicotinonitrile and 3,3-difluoropyrrolidine.
Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where 3,3-difluoropyrrolidine displaces the chlorine atom in 2-bromo-5-chloronicotinonitrile under basic conditions.
Reaction Conditions: This reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) with a base such as potassium carbonate (K2CO3).
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: While the core structure is relatively stable, the pyrrolidine ring can be subjected to oxidation or reduction under specific conditions.
Coupling Reactions: The nitrile group can participate in coupling reactions, such as the formation of amides or other nitrogen-containing derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substituted Derivatives:
Oxidized or Reduced Forms: These products can be intermediates for further chemical transformations or final compounds with specific desired properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nicotinonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for probing enzyme activities or receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. It can be modified to enhance its biological activity and selectivity towards specific targets, making it a valuable lead compound in drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nicotinonitrile depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoropyrrolidine group can enhance binding affinity and specificity, while the bromine atom can participate in halogen bonding, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-5-chloronicotinonitrile: A precursor in the synthesis of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)nicotinonitrile.
3,3-Difluoropyrrolidine: A key reagent used in the synthesis.
5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrile: A structurally similar compound without the difluoro substitution.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a difluoropyrrolidine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H8BrF2N3 |
|---|---|
Molekulargewicht |
288.09 g/mol |
IUPAC-Name |
5-bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H8BrF2N3/c11-8-3-7(4-14)9(15-5-8)16-2-1-10(12,13)6-16/h3,5H,1-2,6H2 |
InChI-Schlüssel |
SVZSFFNHQSPOEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1(F)F)C2=C(C=C(C=N2)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




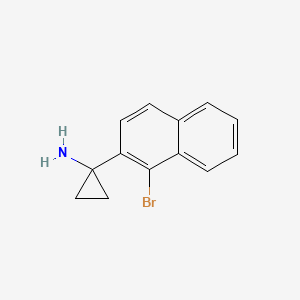
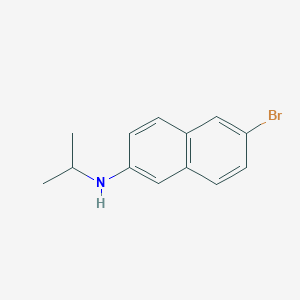

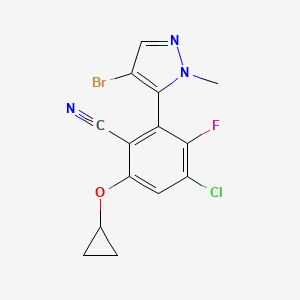
![Benzo[b]thiophene-2-carboximidamide, 4-fluoro-N-hydroxy-5,6-dimethoxy-](/img/structure/B12082170.png)

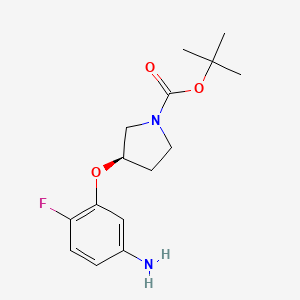
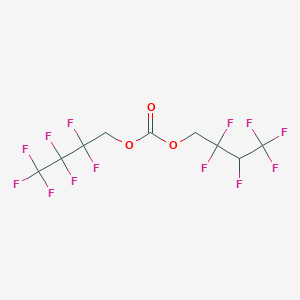
![6-[3-(Trifluoromethoxy)phenyl]pyridin-3-amine](/img/structure/B12082194.png)

